molecular formula C21H20N2O6S B12423823 Neuraminidase-IN-4

Neuraminidase-IN-4

Cat. No.: B12423823
M. Wt: 428.5 g/mol
InChI Key: XLJCCBBHVZLOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuraminidase-IN-4 is a potent inhibitor of the enzyme neuraminidase, which is crucial for the replication and spread of influenza viruses. Neuraminidase inhibitors are essential in the treatment and prevention of influenza infections, as they block the release of new viral particles from infected cells, thereby limiting the spread of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The general procedure includes:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Neuraminidase-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuraminidase-IN-4 has a wide range of applications in scientific research:

Mechanism of Action

Neuraminidase-IN-4 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby inhibiting its activity. This prevents the cleavage of sialic acid residues on the surface of host cells, which is essential for the release of new viral particles. By blocking this process, this compound effectively limits the spread of the virus within the host .

Comparison with Similar Compounds

Uniqueness of Neuraminidase-IN-4: this compound is unique due to its high binding affinity and specificity for the neuraminidase enzyme. It also exhibits a favorable pharmacokinetic profile, making it a promising candidate for further development as an antiviral agent .

Properties

Molecular Formula

C21H20N2O6S

Molecular Weight

428.5 g/mol

IUPAC Name

4-O-ethyl 2-O-methyl 3-methyl-5-[(2-quinolin-7-yloxyacetyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C21H20N2O6S/c1-4-28-20(25)17-12(2)18(21(26)27-3)30-19(17)23-16(24)11-29-14-8-7-13-6-5-9-22-15(13)10-14/h5-10H,4,11H2,1-3H3,(H,23,24)

InChI Key

XLJCCBBHVZLOHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)COC2=CC3=C(C=CC=N3)C=C2

Origin of Product

United States

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